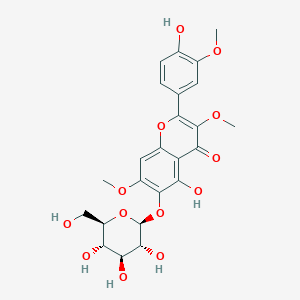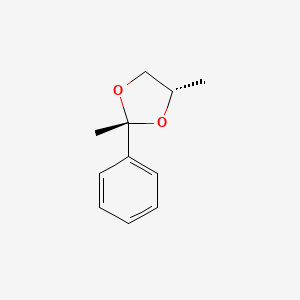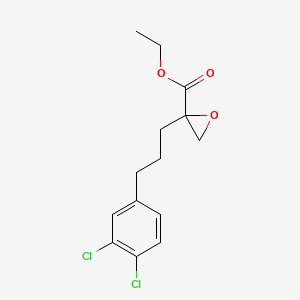
chrysosplenosid-C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chrysosplenosid-C is a flavonoid glycoside predominantly found in the plant species Chrysosplenium sinicum. This compound is known for its bioactive properties and has been extensively studied for its potential medicinal applications. This compound is part of a larger group of hydroxylated and methoxylated flavonoids that contribute to the therapeutic effects of Chrysosplenium species .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chrysosplenosid-C typically involves the extraction from plant sources, particularly Chrysosplenium sinicum. The extraction process includes solvent extraction followed by chromatographic techniques to isolate the compound.
Industrial Production Methods
Industrial production of this compound is not widely established due to its primary extraction from natural sources. advancements in biotechnological methods, such as plant tissue culture and genetic engineering, could potentially enhance the yield and availability of this compound for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Chrysosplenosid-C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts such as palladium on carbon, specific solvents, and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized flavonoid derivatives, while reduction can yield reduced flavonoid compounds .
Aplicaciones Científicas De Investigación
Chrysosplenosid-C has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its role in plant metabolism and adaptive evolution in low-light environments.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of chrysosplenosid-C involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation. Additionally, this compound can influence cellular signaling pathways, such as the EGFR signaling pathway, through the activation of PPARγ, providing a dual mechanism for its beneficial effects .
Comparación Con Compuestos Similares
Similar Compounds
Chrysosplenol: Another flavonoid found in Chrysosplenium species with similar bioactive properties.
Quercetin: A well-known flavonoid with antioxidant and anti-inflammatory effects.
Kaempferol: A flavonoid with potential anticancer properties
Uniqueness
Chrysosplenosid-C is unique due to its specific glycoside structure and its predominant presence in Chrysosplenium sinicum. This compound’s distinct molecular structure contributes to its unique bioactive properties, making it a valuable subject for scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C24H26O13 |
|---|---|
Peso molecular |
522.5 g/mol |
Nombre IUPAC |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C24H26O13/c1-32-11-6-9(4-5-10(11)26)21-23(34-3)18(29)15-12(35-21)7-13(33-2)22(17(15)28)37-24-20(31)19(30)16(27)14(8-25)36-24/h4-7,14,16,19-20,24-28,30-31H,8H2,1-3H3/t14-,16-,19+,20-,24+/m1/s1 |
Clave InChI |
FUCSPAVAKNCMBN-ZWOIFGKBSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC)O |
SMILES canónico |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC4C(C(C(C(O4)CO)O)O)O)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide](/img/structure/B13754273.png)
![Methyl 2-[(2-chlorophenyl)methoxymethyl]benzoate](/img/structure/B13754277.png)

![(S)-1-[4-(1-Hydroxymethylpropylamino)phenyl]ethanone](/img/structure/B13754288.png)


![[Chloro(dicyclohexyl)methyl]benzene](/img/structure/B13754308.png)

![4-Pyridinecarboxamide,n-[2-[(hydroxyamino)carbonyl]phenyl]-](/img/structure/B13754314.png)

![2-Methyl-2-[3-[[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxycarbonylamino]methyl]phenoxy]propanoic acid](/img/structure/B13754327.png)


